molecular formula C14H20N4O4 B2503907 ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazine-1-carboxylate CAS No. 1428363-35-2

ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazine-1-carboxylate

Cat. No.: B2503907
CAS No.: 1428363-35-2
M. Wt: 308.338
InChI Key: UKKKKDJGKZTVRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazine-1-carboxylate is a heterocyclic compound featuring a pyrazolo-oxazine core fused with a piperazine-carboxylate moiety. This structure combines a bicyclic oxazine ring (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine) with a polar piperazine group linked via a carbonyl bridge and an ethyl ester. Such modifications are often designed to optimize pharmacokinetic properties, including solubility and metabolic stability, while retaining biological activity . The compound’s molecular formula is C₁₄H₁₉N₅O₄, with a molecular weight of 337.34 g/mol (estimated based on analogous structures in ). Its synthesis likely involves coupling reactions between pyrazolo-oxazine intermediates and piperazine derivatives, as seen in related compounds (e.g., ).

Properties

IUPAC Name

ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4/c1-2-21-14(20)17-7-5-16(6-8-17)12(19)11-10-15-18-4-3-9-22-13(11)18/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKKKDJGKZTVRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=C3N(CCCO3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, structural characteristics, and various biological activities, supported by data tables and relevant case studies.

Synthesis and Structural Characterization

The synthesis of this compound involves several steps that typically include the formation of the pyrazolo[5,1-b][1,3]oxazine core followed by carboxylation. The compound can be synthesized through the reaction of appropriate piperazine derivatives with 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine intermediates.

Structural Features

The compound features a piperazine ring and a pyrazolo[5,1-b][1,3]oxazine moiety. The presence of these rings contributes to its biological activity. The molecular formula is C13H16N4O3C_{13}H_{16}N_4O_3 with a molecular weight of approximately 280.29 g/mol.

The mechanism by which pyrazolo compounds exert their biological effects often involves inhibition of key protein kinases. For example, certain pyrazolo derivatives have been shown to inhibit CDK2/cyclin E and Abl kinases . This inhibition can lead to disrupted cell cycle progression and apoptosis in cancer cells.

Data Table: Biological Activities of Related Compounds

Compound NameCell Line TestedActivity ObservedReference
Pyrazolo[4,3-e][1,2,4]triazine Derivative 1MCF-7Moderate Cytotoxicity
Pyrazolo[4,3-e][1,2,4]triazine Derivative 2K-562High Cytotoxicity
Ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine)Not yet testedN/AN/A

Case Study 1: Anticancer Evaluation

In a study evaluating a series of pyrazolo compounds for anticancer activity against various human cancer cell lines (including MCF-7 and K-562), none demonstrated significant cytotoxicity at the tested concentrations. This suggests that further modifications or combinations with other therapeutic agents might be necessary to enhance their efficacy .

Case Study 2: Kinase Inhibition

Another study highlighted the importance of specific functional groups in the binding affinity to protein kinases. The absence of an NH group between the heterocyclic core and the phenyl ring was noted to significantly reduce kinase inhibition potential . This insight may guide future structural modifications of this compound to improve its biological activity.

Comparison with Similar Compounds

Ethyl 6,7-Dihydro-5H-Pyrazolo[5,1-b][1,3]oxazine-2-carboxylate (CAS 153597-59-2)

  • Structure : Ethyl ester at position 2 of the pyrazolo-oxazine core.
  • Molecular Weight : 196.2 g/mol .
  • This derivative is commercially available for research (e.g., as a boronic ester precursor in ).

6-Methyl-6,7-Dihydro-5H-Pyrazolo[5,1-b][1,3]oxazin-3-amine (CAS 1706446-80-1)

  • Structure : Methyl group at position 6 and amine at position 3.
  • Molecular Weight : 181.2 g/mol .

Phosphodiesterase 4C (PDE4C) Inhibitors

Compound Name IC₅₀ (nM) Key Structural Features
N-Cyclopropyl-3-[2-(difluoromethoxy)pyridin-4-yl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide 389.0 Carboxamide at position 2; difluoromethoxy pyridine substituent
Azetidin-1-yl-[3-(3-chlorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl]methanone 48.2 Chlorophenyl and azetidine groups
Target Compound Data pending Piperazine-carboxylate at position 3

The target compound’s piperazine-carboxylate group may enhance solubility compared to the above PDE4C inhibitors, though its IC₅₀ remains uncharacterized. The azetidine-chlorophenyl analogue’s superior potency (IC₅₀ = 48.2 nM) suggests that bulky lipophilic groups improve target engagement, whereas polar groups like piperazine may trade potency for improved pharmacokinetics .

Solubility and Pharmacokinetic Profiles

Antitubercular Analogues ()

  • PA-824 Derivatives : Pyridine-containing analogues showed improved solubility (e.g., 3-4-fold at low pH) while retaining efficacy against Mycobacterium tuberculosis. The target compound’s piperazine group mimics this strategy, likely enhancing solubility in acidic environments (e.g., gastric fluid) .
  • GDC-2394 (NLRP3 Inhibitor) : A sulfonamide-substituted pyrazolo-oxazine with high metabolic stability and solubility. Introduction of basic amines (e.g., piperazine) in the target compound may similarly mitigate toxicity risks associated with lipophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.